5-Cyclobutyl-1-methyl-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Cyclobutyl-1-methyl-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C7H12N4. It is a member of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutyl-1-methyl-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with methyl isocyanate, followed by cyclization with hydrazine hydrate . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutyl-1-methyl-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the triazole ring .
Scientific Research Applications
5-Cyclobutyl-1-methyl-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antifungal and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-1-methyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring is known to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: Known for its use as a plant growth regulator and herbicide.
4-Cyclobutyl-2-methyl-5-(5-methyl-4H-1,2,4-triazol-3-yl)benzoyl: Investigated for its potential as a therapeutic agent.
Uniqueness
5-Cyclobutyl-1-methyl-1H-1,2,4-triazol-3-amine is unique due to its specific cyclobutyl and methyl substitutions on the triazole ring, which confer distinct chemical and biological properties. These structural features can enhance its binding affinity to molecular targets and improve its stability under various conditions .
Properties
Molecular Formula |
C7H12N4 |
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Molecular Weight |
152.20 g/mol |
IUPAC Name |
5-cyclobutyl-1-methyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H12N4/c1-11-6(5-3-2-4-5)9-7(8)10-11/h5H,2-4H2,1H3,(H2,8,10) |
InChI Key |
RZFFFTHRXQLJHU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)N)C2CCC2 |
Origin of Product |
United States |
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